molecular formula C16H17N3O2S B2578297 N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 1421467-89-1

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2578297
CAS No.: 1421467-89-1
M. Wt: 315.39
InChI Key: BMOQPKVAVUTMBJ-UHFFFAOYSA-N
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Description

“N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-4-methylthiophene-2-carboxamide” is a complex organic compound. Its empirical formula is C8H11NO2 and its molecular weight is 153.18 . It is related to a class of compounds known as amides and esters containing furan rings .

Scientific Research Applications

Synthesis and Antiprotozoal Activity

The synthesis of compounds related to N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-4-methylthiophene-2-carboxamide involves multiple steps, starting with the bromination of 2-acetylfuran, followed by condensation, Suzuki coupling, and hydrogenation processes. Such compounds have demonstrated strong DNA affinities and significant in vitro and in vivo antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as therapeutic agents for protozoal infections (Ismail et al., 2004).

Chemoselective Protection of Aldehydes

Research on heteroaromatic aldehydes, including those related to the chemical structure , has led to methods for their transformation into N,N'-dimethylimidazolidines without the need for acid catalysis. This approach facilitates selective protection of aldehydes, enabling high-yield metallation and mild regeneration of the carboxaldehyde functionality, which is crucial for the synthesis of complex organic molecules (Carpenter & Chadwick, 1985).

Furan Ring-Containing Organic Ligands

The synthesis and characterization of furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, and their transition metal complexes offer insights into their chelating properties and potential antimicrobial activities. These studies contribute to our understanding of the structural and functional roles of furan-containing compounds in coordination chemistry and their biological implications (Patel, 2020).

Synthetic Approaches to Furan Derivatives

The development of synthetic methods for furan derivatives, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, through the treatment of N-(1-Naphthyl)furan-2-carboxamide with P2S5 and subsequent oxidation, exemplifies the ongoing research in heterocyclic chemistry aimed at exploring novel compounds for various applications, including materials science and pharmaceuticals (Aleksandrov & El’chaninov, 2017).

Reaction Mechanisms Involving Furan Compounds

Investigations into the reactions of heterocyclic NH-acids with dibenzoylacetylene in the presence of triphenylphosphine have led to the synthesis of 2,3,5-trisubstituted furan derivatives. Such studies not only advance our understanding of the underlying reaction mechanisms but also contribute to the development of novel synthetic methodologies for complex furan-based structures (Yavari, Alizadeh, & Anary‐Abbasinejad, 2002).

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-8-14(22-10-11)16(20)17-6-5-15-18-12(9-19(15)2)13-4-3-7-21-13/h3-4,7-10H,5-6H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOQPKVAVUTMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCC2=NC(=CN2C)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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